1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde
Description
1-[3-(2-Methylphenoxy)propyl]-1H-indole-3-carbaldehyde is an indole-derived compound featuring a 2-methylphenoxypropyl substituent at the indole nitrogen and a formyl group at the 3-position. This structure combines the aromatic indole core with a phenoxyalkyl side chain, which is common in bioactive molecules targeting receptors or enzymes. The compound’s synthesis typically involves alkylation of indole-3-carbaldehyde precursors with appropriate phenoxypropyl halides, followed by purification via chromatography or crystallization . Its structural complexity and functional groups make it a candidate for studies in medicinal chemistry, particularly in dynamin GTPase inhibition, as seen in related Dynole compounds .
Properties
IUPAC Name |
1-[3-(2-methylphenoxy)propyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-15-7-2-5-10-19(15)22-12-6-11-20-13-16(14-21)17-8-3-4-9-18(17)20/h2-5,7-10,13-14H,6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKNIPHWCBNVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. The reaction typically involves the condensation of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and choice of catalysts, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation
Major Products Formed
Oxidation: 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carboxylic acid
Reduction: 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole nucleus is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxypropyl Chain
- 5-Bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde This derivative replaces the 2-methylphenoxy group with a 2-chlorophenoxy moiety and introduces a bromine atom at the indole 5-position. The bromine increases molecular weight (392.67 g/mol vs. ~307.37 g/mol for the target compound) and may enhance lipophilicity or alter binding kinetics.
- 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-indole-3-carbaldehyde Here, the phenoxypropyl chain is replaced with a chlorinated and fluorinated benzyl group. The absence of a propyl spacer reduces conformational flexibility, which may impact binding to sterically constrained targets. Its molecular weight (287.72 g/mol) is lower than the target compound’s, suggesting differences in solubility or bioavailability .
Variations in the Indole Core
- 1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole This compound lacks the aldehyde group but introduces a dimethylaminopropylaminomethyl-phenyl substituent. Such structural differences highlight the role of the formyl group in reactivity .
- 1-[2-Hydroxy-3-(4-morpholinyl)propyl]-1H-indole-3-carbaldehyde The hydroxy and morpholine groups in the side chain introduce hydrogen-bonding capacity and increased polarity (molecular weight: 288.34 g/mol). This contrasts with the hydrophobic 2-methylphenoxy group in the target compound, suggesting divergent pharmacokinetic profiles .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Functional Insights
- Biological Activity: Derivatives like Dynole 34-2, synthesized from analogous indole-3-carbaldehydes, exhibit dynamin GTPase inhibition by targeting the G domain . The 2-methylphenoxypropyl group in the target compound may similarly stabilize hydrophobic interactions in enzyme pockets.
- Synthetic Flexibility: The aldehyde group allows further derivatization via Knoevenagel condensations or reductive amination, a strategy employed in Dynole synthesis .
- Physicochemical Trade-offs: Phenoxypropyl chains enhance membrane permeability but may reduce aqueous solubility compared to morpholine- or hydroxy-containing analogs .
Biological Activity
1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features an indole core, which is a common structural motif in many biologically active compounds. The presence of the 2-methylphenoxy group and the aldehyde functional group contributes to its unique chemical properties and biological activities.
Molecular Formula: CHNO
Molecular Weight: 239.29 g/mol
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Activity: Studies have shown that indole derivatives can inhibit cancer cell proliferation. The compound's interaction with specific molecular targets may lead to apoptosis in cancer cells.
- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong efficacy compared to standard antibiotics.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound is believed to be mediated through its interaction with various receptors and enzymes. The indole nucleus is known for its ability to bind to multiple biological targets, influencing cellular signaling pathways.
Anticancer Activity
A study conducted on the anticancer properties of indole derivatives demonstrated that this compound significantly inhibited the growth of several cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.
Antimicrobial Efficacy
Research evaluating the antimicrobial activity revealed the following results:
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.011 | 0.022 |
| Bacillus cereus | 0.008 | 0.016 |
| Pseudomonas aeruginosa | 0.020 | 0.040 |
These findings indicate that the compound exhibits superior antimicrobial activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains.
Anti-inflammatory Activity
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
